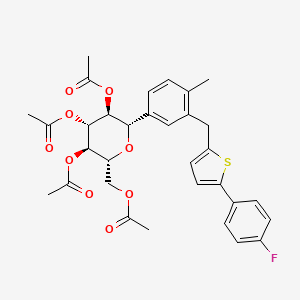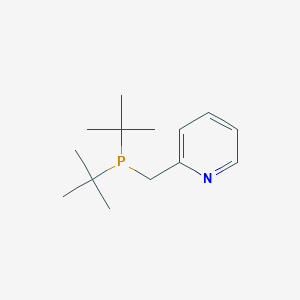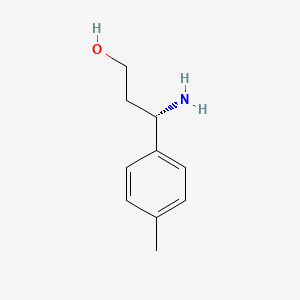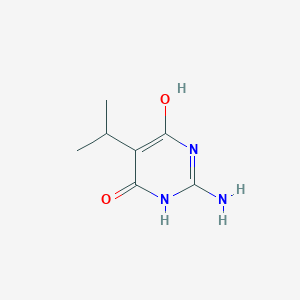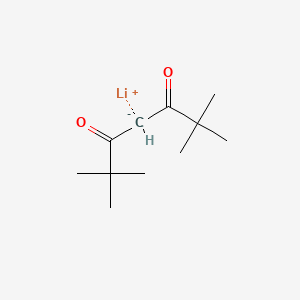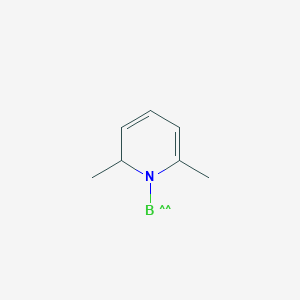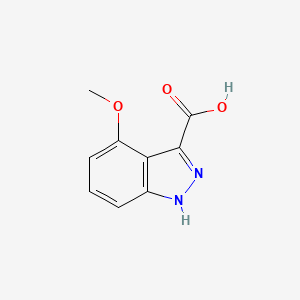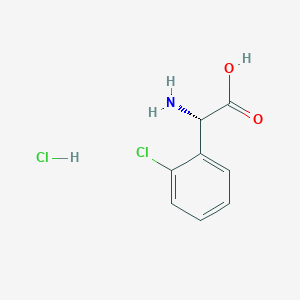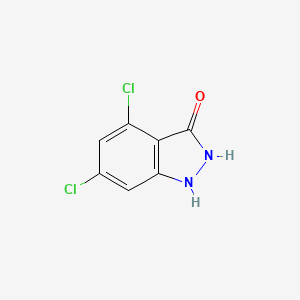
伊班膦酸-d3
描述
Ibandronic Acid-d3 is a deuterated form of Ibandronic Acid, a bisphosphonate used primarily in the treatment and prevention of osteoporosis in postmenopausal women. The deuterated form, Ibandronic Acid-d3, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Bisphosphonates, including Ibandronic Acid, are known for their ability to inhibit bone resorption by osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures .
科学研究应用
Ibandronic Acid-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Ibandronic Acid.
Bone Health Research: Ibandronic Acid-d3 is used in research focused on bone health, osteoporosis, and related conditions.
Cancer Research: The compound is also used in studies related to bone metastases and hypercalcemia of malignancy.
作用机制
Target of Action
Ibandronic Acid-d3, a modified version of ibandronic acid, is a highly potent nitrogen-containing bisphosphonate . The primary targets of Ibandronic Acid-d3 are osteoclasts or osteoclast precursors . These cells are responsible for bone resorption, a process that can lead to conditions such as osteoporosis .
Mode of Action
Ibandronic Acid-d3 interacts with its targets, the osteoclasts, by inhibiting their activity . This interaction occurs when bisphosphonates like Ibandronic Acid-d3 are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Biochemical Pathways
The action of Ibandronic Acid-d3 affects the biochemical pathway of bone resorption. By inhibiting the activity of osteoclasts, Ibandronic Acid-d3 decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions like osteoporosis .
Pharmacokinetics
The terminal volume of distribution is 90 L, and 40% to 50% of circulating Ibandronic Acid-d3 binds to bone . The elimination half-life of Ibandronic Acid-d3 can be up to 157 hours .
Result of Action
The molecular and cellular effects of Ibandronic Acid-d3’s action include a decrease in the rate of bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures, which is particularly beneficial in the treatment and prevention of osteoporosis .
Action Environment
The action, efficacy, and stability of Ibandronic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Ibandronic Acid-d3 can be affected by the patient’s renal function, with patients having a creatinine clearance of 40 to 70 mL/minute having a 55% higher area under the curve (AUC), and patients with a creatinine clearance of 30 mL/minute having more than a 2-fold increase in exposure . Additionally, age-related changes in renal function may alter the elimination of Ibandronic Acid-d3 in elderly patients .
生化分析
Biochemical Properties
Ibandronic Acid-d3, like its parent compound Ibandronic Acid, is known to interact with various biomolecules in the body. It is a bisphosphonate, and these compounds have a high affinity for bone tissue .
Cellular Effects
Ibandronic Acid-d3 affects various types of cells, most notably osteoclasts. By inhibiting the activity of osteoclasts, it prevents bone loss and increases bone density . This has a significant impact on cellular metabolism, particularly in bone tissue .
Molecular Mechanism
It is known that bisphosphonates like Ibandronic Acid-d3 inhibit the activity of osteoclasts . This could involve binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on Ibandronic Acid have shown its efficacy in preventing bone loss and increasing bone density .
Dosage Effects in Animal Models
Studies on Ibandronic Acid have shown its efficacy in preventing bone loss and increasing bone density .
Transport and Distribution
Bisphosphonates like Ibandronic Acid-d3 have a high affinity for bone tissue .
Subcellular Localization
Given its high affinity for bone tissue, it is likely that it localizes to areas of the cell involved in bone metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Ibandronic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of a suitable phosphonic acid derivative with a deuterated amine under controlled conditions to yield the deuterated bisphosphonate .
Industrial Production Methods: Industrial production of Ibandronic Acid-d3 follows similar principles as the synthesis of non-deuterated Ibandronic Acid. The process involves multiple steps, including the preparation of intermediates, purification, and final product formulation. The use of deuterated reagents and solvents is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions. The final product is typically formulated as a tablet or an injectable solution for clinical use .
化学反应分析
Types of Reactions: Ibandronic Acid-d3, like other bisphosphonates, primarily undergoes hydrolysis and oxidation reactions. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments. Oxidation reactions may occur in the presence of strong oxidizing agents .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: The hydrolysis of Ibandronic Acid-d3 results in the formation of phosphonic acid derivatives.
相似化合物的比较
Zoledronic Acid: Another potent bisphosphonate used in the treatment of osteoporosis and bone metastases.
Alendronic Acid: Commonly used bisphosphonate for osteoporosis treatment.
Risedronic Acid: Used for the treatment of osteoporosis and Paget’s disease of bone.
Comparison: Ibandronic Acid-d3 is unique due to the presence of deuterium atoms, which can provide more detailed insights into the pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts. While all these bisphosphonates share a similar mechanism of action, the deuterated form allows for more precise studies and potentially improved therapeutic outcomes .
属性
IUPAC Name |
[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649399 | |
| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130899-41-0 | |
| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



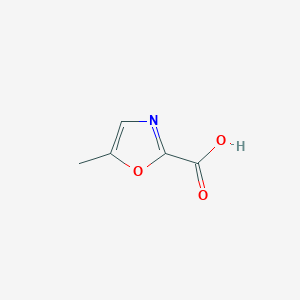

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)
